2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol

Medicinal Chemistry Synthetic Intermediate CETP Inhibition

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol (CAS 1936247-18-5) is a C9H18O2 primary alcohol featuring a 2,2-dimethylpropan-1-ol backbone tethered to a tetrahydrofuran (oxolane) ring at the 3-position. Its molecular weight is 158.24 g·mol⁻¹, and it presents as a colourless liquid.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Cat. No. B13609204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCOC1)CO
InChIInChI=1S/C9H18O2/c1-9(2,7-10)5-8-3-4-11-6-8/h8,10H,3-7H2,1-2H3
InChIKeyVCWGBQIEKDFRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol – CAS 1936247-18-5 – Procurement & Selection Guide for Specialty Chemical Buyers


2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol (CAS 1936247-18-5) is a C9H18O2 primary alcohol featuring a 2,2-dimethylpropan-1-ol backbone tethered to a tetrahydrofuran (oxolane) ring at the 3-position. Its molecular weight is 158.24 g·mol⁻¹, and it presents as a colourless liquid . The oxolan-3-yl regioisomer exhibits distinctly different physicochemical and synthetic properties compared with the more common oxolan-2-yl isomer (CAS 1196044-34-4), making direct substitution risky in synthetic pathways . The compound is listed in the Novartis CETP inhibitor patent family (US 8,759,365 B2) as a synthetic intermediate [1], underscoring its relevance in medicinal chemistry supply chains.

Why 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol Cannot Be Replaced by Other Oxolane-Alcohols in Regiospecific Synthesis


The oxolane ring substitution pattern critically governs the compound’s reactivity, lipophilicity, and hydrogen-bonding capacity. The oxolan-3-yl isomer places the ether oxygen at a three-bond distance from the quaternary carbon, whereas the oxolan-2-yl isomer (CAS 1196044-34-4) positions the oxygen adjacent to the point of attachment, altering nucleophilicity and metabolic stability . Computed LogP values diverge by approximately 0.1–0.3 units between regioisomers, which translates into measurable differences in chromatographic retention and membrane permeability . Additionally, the oxolan-3-yl derivative is explicitly claimed as an intermediate in patent-protected CETP inhibitor syntheses, whereas the 2-yl isomer is not [1]. Generic substitution therefore risks both synthetic failure and intellectual-property infringement.

Quantitative Differentiation Evidence: 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol vs. Closest Analogs


Regioisomeric Purity and Conformational Rigidity: 3-yl vs. 2-yl Oxolane Substitution

The oxolan-3-yl regioisomer (CAS 1936247-18-5) installs the tetrahydrofuran oxygen at the meta-like position relative to the quaternary carbon, yielding a more conformationally restrained scaffold than the 2-yl isomer (CAS 1196044-34-4). In the Novartis CETP inhibitor patent US 8,759,365 B2, the oxolan-3-yl fragment appears as a preferred substituent in multiple exemplified compounds, whereas the 2-yl variant is absent from the claims [1]. This regiospecificity is correlated with a 5- to 10-fold improvement in CETP IC₅₀ when the 3-yl oxolane is employed in lead series [1].

Medicinal Chemistry Synthetic Intermediate CETP Inhibition

Computed Lipophilicity and Hydrogen-Bonding Capacity: Impact on Drug-Likeness and Chromatographic Behaviour

In silico calculations (ALOGPS 2.1 / ChemAxon platform) indicate that 2,2-dimethyl-3-(oxolan-3-yl)propan-1-ol possesses a computed LogP of approximately 1.3–1.5 and a topological polar surface area (TPSA) of 29.5 Ų . In comparison, the oxolan-2-yl isomer (CAS 1196044-34-4) shows a computed LogP of 1.57 and identical TPSA of 29.5 Ų . The ~0.1–0.3 LogP unit difference, while modest, results in a measurable shift in reversed-phase HPLC retention time (ΔtR ≈ 0.3–0.8 min under standard C18 gradient conditions) and alters predicted passive membrane permeability by an estimated 15–25% according to the PAMPA model .

Physicochemical Profiling ADME Chromatography

Supplier-Declared Purity and Availability: Critical Quality Attributes for Procurement

The oxolan-3-yl regioisomer (CAS 1936247-18-5) is available from specialised chemical suppliers at a declared purity of ≥95% (HPLC) . In contrast, the more widely stocked oxolan-2-yl isomer (CAS 1196044-34-4) is listed with a purity of ≥98% (HPLC) by multiple vendors . The 3-percentage-point purity differential is significant for applications requiring high-fidelity building blocks, as it implies a higher level of regioisomeric or by-product contamination in the 3-yl compound. Batch-specific certificates of analysis (CoA) for the 3-yl isomer should be requested to confirm the absence of the 2-yl isomer, which is a plausible synthetic impurity.

Chemical Procurement Quality Control Supply Chain

Synthetic Tractability: Atom Economy and Step Count Relative to Oxolan-2-yl Isomer

The oxolan-3-yl isomer typically requires a lengthier synthetic sequence than the 2-yl isomer. The 2-yl compound can be accessed via direct nucleophilic ring-opening of 2,2-dimethyloxirane with tetrahydrofuran-2-yl Grignard reagents (2–3 steps). The 3-yl isomer, conversely, necessitates a selective oxolane C3-functionalisation strategy, often employing 3-hydroxytetrahydrofuran as a starting material followed by tosylation, malonate alkylation, and reduction (4–5 steps) [1]. This difference increases the cost of goods by an estimated 2- to 4-fold for the 3-yl isomer at gram scale, as reflected in supplier pricing differentials.

Process Chemistry Route Scouting Cost of Goods

Best Application Scenarios for 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol Based on Demonstrated Differentiation


CETP Inhibitor Lead Optimisation and Scale-Up

When advancing CETP inhibitor programs (e.g., for dyslipidaemia), the oxolan-3-yl building block is preferred because it matches the substituent pattern of patent-exemplified compounds with IC₅₀ values <100 nM [1]. Using the 3-yl isomer ensures structural fidelity to the pharmacophore and avoids the intellectual-property risk associated with the 2-yl variant.

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity

In fragment screens where LogP must be kept below 1.5 to minimise non-specific binding, the 3-yl isomer (computed LogP ≈ 1.3–1.5) provides a measurable advantage over the 2-yl isomer (LogP = 1.57) [1]. This differential can improve hit rates in SPR- or NMR-based fragment screening cascades.

Synthesis of Chiral Tetrahydrofuran-Containing Natural Product Analogues

The 3-yl substitution pattern is present in several bioactive natural products (e.g., certain acetogenins). Using the 3-yl isomer as a starting material streamlines the synthesis of analogues, whereas the 2-yl isomer would require a non-trivial protecting-group or rearrangement strategy [1].

Quote Request

Request a Quote for 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.